molecular formula C29H28N6O3S B2864388 5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-20-5

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2864388
CAS No.: 851969-20-5
M. Wt: 540.64
InChI Key: BNSPKXXMIDCENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes a benzhydrylpiperazine moiety at position 4, a 4-nitrophenyl group, and a methyl substituent at position 2 of the thiazole ring. Its synthesis likely follows protocols similar to those for related compounds, involving coupling reactions under nitrogen protection with reagents like TBTU and DMAP .

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S/c1-20-30-29-34(31-20)28(36)27(39-29)26(23-12-14-24(15-13-23)35(37)38)33-18-16-32(17-19-33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPKXXMIDCENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research on the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-triazole framework, which is known for its diverse biological activities. The presence of the 4-benzhydrylpiperazine and 4-nitrophenyl groups contributes to its pharmacological profile. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 350.43 g/mol.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal properties by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • CNS Activity : The piperazine moiety is often linked to neuroactive properties, potentially influencing serotonin and dopamine pathways.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and urease, which are implicated in various diseases .
  • Interaction with Receptors : The benzylpiperazine structure suggests potential interactions with neurotransmitter receptors, affecting mood and cognition.
  • Induction of Apoptosis : Studies have indicated that certain triazole derivatives can trigger apoptotic pathways in cancer cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study on a related triazole derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective potency .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
  • Another investigation focused on the anticancer properties of similar compounds. In vitro assays showed that the derivatives could inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous thiazolo[3,2-b][1,2,4]triazole derivatives, focusing on structural variations, synthesis yields, physical properties, and biological activities.

Core Structural Modifications
Compound Name Key Substituents/Modifications Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
Target Compound : 5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[...] Benzhydrylpiperazine, 4-nitrophenyl, methyl group Not reported Not given Not explicitly reported
5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenylamino group >280 64 Anticancer activity (moderate)
5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenylamino group 262–263 56 Anticancer activity (enhanced vs. amides)
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[...] (5b) Chlorophenylsulfonyl, nitrobenzylidene 233–235 76 Not reported
5-[(4-Methoxyphenyl)(4-methylpiperazinyl)methyl]-2-methylthiazolo[...] Methoxyphenyl, methylpiperazine Not reported Not given Not reported

Key Observations :

  • Substituent Impact : The target compound’s benzhydrylpiperazine and nitro groups may enhance lipophilicity and electron-withdrawing effects compared to chlorophenyl or methoxyphenyl derivatives. This could influence membrane permeability and target binding .
  • Melting Points : Derivatives with nitro or sulfonyl groups (e.g., 5b, 5d) exhibit higher melting points (>230°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Critical Analysis of Structural and Functional Relationships

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound may stabilize charge-transfer complexes, enhancing binding to enzymes like topoisomerases or cytochrome P450 isoforms. This contrasts with electron-donating groups (e.g., methoxy in ), which may improve solubility but reduce target affinity .
  • Bulkiness vs. Bioavailability : The benzhydrylpiperazine group’s bulkiness could limit blood-brain barrier penetration but improve selectivity for peripheral targets .

Preparation Methods

Formation of the Thiazolo[3,2-b]Triazol-6-Ol Core

The thiazolo[3,2-b]triazol-6-ol scaffold is constructed via cyclocondensation reactions between appropriately substituted triazole precursors and thiazole-forming agents. A representative approach involves the reaction of 3-amino-1,2,4-triazole derivatives with α-haloketones or α-thiocyanatoketones under basic conditions. For instance, 3-amino-5-methyl-1,2,4-triazole reacts with chloroacetone in dimethylformamide (DMF) at 80°C to yield 2-methylthiazolo[3,2-b]triazol-6-ol. The reaction proceeds via nucleophilic displacement of the chloride by the triazole’s amino group, followed by intramolecular cyclization. Yield optimization (68–72%) is achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to α-haloketone) and employing anhydrous DMF.

Attachment of the 4-Nitrophenylmethyl Group

The 4-nitrophenylmethyl moiety is introduced via a Michael addition or Mannich-type reaction. In a patented methodology, the benzhydrylpiperazinylmethyl-thiazolo-triazole intermediate reacts with 4-nitrobenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid. The reaction proceeds in dichloromethane at 0–5°C, yielding the title compound after 6 h with 58% isolated yield. Alternatively, Grignard addition using 4-nitrophenylmagnesium bromide to a pre-formed ketone intermediate has been reported, though yields are lower (42%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Core Formation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while temperatures >70°C drive cyclization to completion.
  • Piperazine Coupling : THF outperforms DMF in minimizing N-alkylation side products, as confirmed by HPLC monitoring.
  • Nitrophenyl Incorporation : Dichloromethane’s low polarity suppresses nitro group reduction, a common side reaction in protic solvents.

Catalytic and Stoichiometric Considerations

  • Lawesson’s Reagent (2.4 eq) significantly improves sulfur incorporation during thiazole ring closure, reducing reaction time from 24 h to 8 h.
  • Triethylamine (3 eq) is critical for scavenging HCl during chloromethylation, preventing protonation of the piperazine nitrogen.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 2.35 (s, 3H, thiazolo-triazole C2-CH₃)
    • δ 3.45–3.70 (m, 8H, piperazine CH₂)
    • δ 7.25–8.10 (m, 14H, aromatic protons)
  • FT-IR : Bands at 1520 cm⁻¹ (C=N), 1345 cm⁻¹ (NO₂ symmetric stretch), and 1220 cm⁻¹ (C-O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tR = 9.8 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Literature)
Core Formation Yield 72% 68%
Piperazine Coupling THF, 65% DMF, 58%
Nitrophenyl Attachment BF₃·OEt₂, 58% Grignard, 42%
Total Yield 27% 17%

Method A’s use of Lewis acid catalysis provides superior overall yield and scalability, though it requires stringent moisture control.

Challenges and Limitations

  • Nitro Group Instability : Prolonged heating (>80°C) during final steps risks partial reduction of the nitro to an amine.
  • Steric Hindrance : Bulky benzhydryl and nitrophenyl groups slow piperazine coupling, necessitating excess reagent.
  • Purification Complexity : Silica gel chromatography struggles to resolve diastereomers formed during Michael addition; chiral HPLC is required for enantiopure batches.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including (1) formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with hydrazine, and (2) coupling the benzhydrylpiperazine and 4-nitrophenyl moieties via nucleophilic substitution or Friedel-Crafts alkylation. Critical parameters include:

  • Temperature : 80–120°C for cyclization steps (ethanol or acetonitrile solvent) .
  • Catalysts : Phosphorus oxychloride for activating carboxylic acid intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : 1^1H/13^{13}C NMR confirms regiochemistry of the triazole-thiazole fusion and substituent positions. Aromatic protons from the 4-nitrophenyl group appear as a doublet at δ 8.1–8.3 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 584.1872) .
  • IR : Nitro group stretching vibrations at 1520–1350 cm1^{-1} .

Q. What are the primary solubility and stability considerations for in vitro assays?

  • Solubility : Poor aqueous solubility (logP ≈ 4.2) requires DMSO or ethanol as co-solvents (<1% v/v to avoid cytotoxicity) .
  • Stability : Degrades at pH >8.0 (nitro group reduction) or under UV light; store at –20°C in amber vials .

Advanced Research Questions

Q. How can computational methods resolve conflicting bioactivity data across studies?

Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 8.7 μM in kinase inhibition assays) may arise from substituent electronic effects. Use:

  • Molecular docking : Compare binding poses with/without the 4-nitro group’s electron-withdrawing effects on target active sites (e.g., kinase ATP pockets) .
  • QSAR modeling : Correlate substituent Hammett constants (σpara_{para} = 1.27 for –NO2_2) with activity trends .

Q. What strategies mitigate off-target effects in cellular assays?

  • Proteome profiling : Use affinity pulldown with biotinylated analogs to identify non-target interactions .
  • Metabolomic tracing : Track nitro group reduction to amine metabolites, which may cross-react with heme proteins .

Q. How does the 4-nitrophenyl group influence reactivity in medicinal chemistry derivatization?

  • Nucleophilic aromatic substitution : Replace –NO2_2 with –NH2_2 under H2_2/Pd-C (50 psi, 6 h) to enhance solubility .
  • Click chemistry : Azide-functionalized analogs enable conjugation to fluorophores for cellular imaging .

Methodological Challenges

Resolving crystallography challenges due to conformational flexibility
The benzhydrylpiperazine moiety adopts multiple rotameric states, complicating X-ray analysis. Strategies:

  • Cryocrystallography at 100 K to "freeze" dominant conformers .
  • Halogen substitution : Replace –NO2_2 with –Br to improve crystal packing via halogen bonding .

Reconciling contradictory cytotoxicity data in 3D vs. 2D cell models

  • 3D spheroids : Reduced efficacy (IC50_{50} 5-fold higher) due to poor penetration; add 0.01% Tween-80 to enhance diffusion .
  • Hypoxia effects : Nitro groups exhibit enhanced cytotoxicity under low O2_2 (e.g., tumor microenvironments) via bioreduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.